4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the piperidine and pyrimidine moieties. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar aromatic structures.
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers, sharing some structural similarities.
Uniqueness
What sets 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine apart is its combination of aromatic and heterocyclic rings, which provides a unique platform for chemical modifications and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structural arrangement that combines a pyrimidine core with a piperidine moiety and a benzodioxine carbonyl group. This structural diversity may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral entry mechanisms, similar to other compounds that target the Ebola virus (EBOV) entry pathways .
- Anticancer Potential : Some structural analogs have shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance:
- Inhibition of Viral Entry : Studies indicate that certain compounds with similar structural motifs inhibit viral entry at the level of the Niemann-Pick C1 (NPC1) protein, crucial for EBOV infection .
- Enzyme Modulation : The presence of the piperidine ring is thought to facilitate interactions with various enzymes involved in cellular signaling pathways.
Case Study 1: Antiviral Screening
A study evaluated a series of compounds structurally related to this compound for their antiviral properties against EBOV. The most active compounds demonstrated EC50 values in the low micromolar range, indicating significant antiviral activity without notable cytotoxicity .
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
25a | 0.64 | 20 |
26a | 0.93 | 10 |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of related pyrimidine derivatives. The study reported that these compounds inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
A | 0.95 | A549 |
B | 1.20 | MCF7 |
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-5-4-8-23(12-15)20(24)16-6-3-7-17-19(16)26-10-9-25-17/h3,6-7,11,15H,4-5,8-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWBXGWGWPQYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.